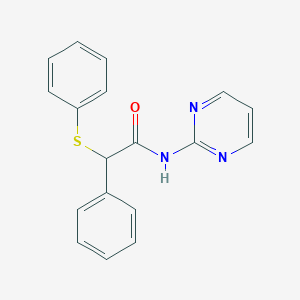
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide is an organic compound that features a complex structure with a phenyl group, a phenylsulfanyl group, and a pyrimidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an appropriate amine to form the acetamide.
Introduction of the Phenylsulfanyl Group: This step involves the reaction of the acetamide with a phenylsulfanyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrimidinyl Group: The final step involves the reaction of the intermediate with a pyrimidinyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated acetamide.
Substitution: Various substituted pyrimidinyl derivatives.
Scientific Research Applications
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrimidinyl group can interact with nucleic acids or proteins, affecting their function. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the pyrimidinyl group, making it less versatile in biological interactions.
N-(pyrimidin-2-yl)acetamide: Lacks the phenylsulfanyl group, reducing its potential for interactions with thiol groups in proteins.
Uniqueness
2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide is unique due to the presence of both the phenylsulfanyl and pyrimidinyl groups, which provide a combination of properties that can be exploited in various scientific applications. This dual functionality makes it a versatile compound for research in multiple fields.
Properties
Molecular Formula |
C18H15N3OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C18H15N3OS/c22-17(21-18-19-12-7-13-20-18)16(14-8-3-1-4-9-14)23-15-10-5-2-6-11-15/h1-13,16H,(H,19,20,21,22) |
InChI Key |
OGMTYYMYIJQLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC=CC=N2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















